molecular formula C9H10N2 B060689 N-Allyl(3-pyridyl)methaneimine CAS No. 183864-21-3

N-Allyl(3-pyridyl)methaneimine

Cat. No.: B060689
CAS No.: 183864-21-3
M. Wt: 146.19 g/mol
InChI Key: GSYSSGBNZJDHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl(3-pyridyl)methaneimine is a pyridine-derived compound featuring an allyl group attached to a methaneimine moiety linked to the 3-position of the pyridine ring. imine) may significantly alter toxicity profiles.

Properties

IUPAC Name

N-prop-2-enyl-1-pyridin-3-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6-8H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYSSGBNZJDHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between N-Allyl(3-pyridyl)methaneimine and related compounds:

Compound Core Structure Functional Groups Key Structural Features
This compound Pyridine + methaneimine + allyl Imine, allyl, pyridine Non-nitrosated; allyl substitution
NNK Pyridine + nitrosamine + ketone Nitrosamine, ketone, pyridine Nitrosation at β-position; carbonyl
NNN Pyridine + nitrosamine Nitrosamine, pyrrolidine Cyclic nitrosamine; no carbonyl
NAL (NNAL) Pyridine + nitrosamine + alcohol Nitrosamine, hydroxyl, pyridine Reduced metabolite of NNK

Carcinogenicity and Target Organ Specificity

Evidence from rodent studies on NNK and NNN provides critical insights into how structural features influence carcinogenic potency and tissue specificity:

NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone):
  • Carcinogenicity: Induces lung, liver, and pancreatic tumors in F344 rats. At 5.0 ppm in drinking water, lung tumor incidence reached 90% (27/30 rats), with pancreatic tumors observed at lower doses (e.g., 11% at 0.5 ppm) .
  • Metabolism: Metabolized to NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), which retains carcinogenic activity, particularly in the pancreas .
  • Mechanism : Nitrosamine bioactivation generates reactive diazonium ions, leading to DNA alkylation .
NNN (N'-Nitrosonornicotine):
  • Carcinogenicity: Primarily induces nasal cavity tumors (92% in males, 75% in females) but shows negligible activity in the lung or liver compared to NNK .
  • Structural Relevance : The absence of a carbonyl group and cyclic nitrosamine structure may limit systemic distribution.
This compound:
  • Data Gaps: No direct carcinogenicity studies are available; inferences are drawn from structural analogs.

Metabolic and Toxicokinetic Profiles

  • NNK vs. This compound : NNK undergoes cytochrome P450-mediated oxidation to reactive intermediates, whereas the imine group in this compound may undergo hydrolysis or conjugation, altering its bioavailability .

Research Implications and Data Gaps

While NNK and NNAL provide a framework for understanding pyridine-containing carcinogens, the unique structure of this compound necessitates targeted studies to evaluate:

Metabolic Pathways: Potential formation of reactive intermediates via allyl group oxidation.

Genotoxicity: DNA adduct formation in vitro/in vivo.

Synergistic Effects : Interactions with nitrosamines or other tobacco constituents.

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